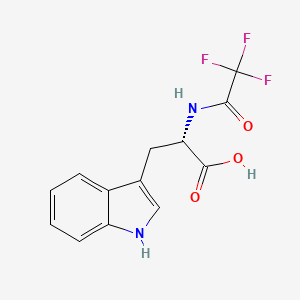

N-trifluoroacétyltryptophane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(Trifluoroacetyl)-L-tryptophan is a derivative of the amino acid tryptophan, where the amino group is protected by a trifluoroacetyl group.

Applications De Recherche Scientifique

N-(Trifluoroacetyl)-L-tryptophan has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of protein structure and function due to its ability to mimic natural amino acids.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of peptides and other biologically active compounds .

Mécanisme D'action

Target of Action

N-Trifluoroacetyltryptophan is a derivative of tryptophan, an essential amino acid. Tryptophan and its derivatives are known to interact with various targets in the body, including enzymes involved in tryptophan metabolism . .

Mode of Action

It has been studied as an inhibitor binding to chymotrypsin, a digestive enzyme, using 19f nmr spectroscopy . The interaction of N-Trifluoroacetyltryptophan with its targets likely involves noncovalent interactions such as electrostatic and hydrophobic ones, as well as π-π, π-cation, π-anion, and π-ion pair interactions .

Biochemical Pathways

Tryptophan and its derivatives are involved in several biochemical pathways. Tryptophan metabolism occurs locally in the gut, with about 5% metabolized by gut microbes . Three major tryptophan metabolic pathways are serotonin, indole, kynurenine, and related derivatives . .

Result of Action

It has been studied for its inhibitory effects on chymotrypsin . The results of these interactions could potentially influence various physiological processes, given the role of tryptophan and its derivatives in the body.

Action Environment

The action of N-Trifluoroacetyltryptophan can be influenced by various environmental factors. For instance, pH can affect the binding of inhibitors like N-Trifluoroacetyltryptophan to their targets . Additionally, the gut microbiome can influence the metabolism of tryptophan and its derivatives .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-(Trifluoroacetyl)-L-tryptophan can be synthesized through the reaction of tryptophan with trifluoroacetic anhydride. The reaction typically occurs in an organic solvent such as dichloromethane, under mild conditions. The trifluoroacetic anhydride reacts with the amino group of tryptophan, forming the N-trifluoroacetyl derivative .

Industrial Production Methods

Industrial production of N-(Trifluoroacetyl)-L-tryptophan follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

N-(Trifluoroacetyl)-L-tryptophan undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized under specific conditions.

Reduction: The trifluoroacetyl group can be reduced to yield tryptophan.

Substitution: The trifluoroacetyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Various nucleophiles can be used to substitute the trifluoroacetyl group.

Major Products Formed

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Tryptophan.

Substitution: Derivatives with different functional groups replacing the trifluoroacetyl group.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-acetyltryptophan: Similar structure but with an acetyl group instead of a trifluoroacetyl group.

N-formyltryptophan: Contains a formyl group instead of a trifluoroacetyl group.

N-benzoyltryptophan: Features a benzoyl group in place of the trifluoroacetyl group.

Uniqueness

N-(Trifluoroacetyl)-L-tryptophan is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in synthetic chemistry and as a probe in biological studies .

Propriétés

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O3/c14-13(15,16)12(21)18-10(11(19)20)5-7-6-17-9-4-2-1-3-8(7)9/h1-4,6,10,17H,5H2,(H,18,21)(H,19,20)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGKHZTZDMCZNE-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does N-Trifluoroacetyltryptophan interact with chymotrypsin, and what methods were used to study this interaction?

A1: N-Trifluoroacetyltryptophan acts as an inhibitor of chymotrypsin, binding to the enzyme's active site. [] The research utilized ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to study the binding interactions between N-Trifluoroacetyltryptophan and chymotrypsin at various pH levels. [] By analyzing the changes in the NMR spectra upon binding, researchers could determine binding parameters such as the inhibition constant (KI) and the change in chemical shift upon binding (ΔB). [] This study also investigated the binding of other related inhibitors like N-trifluoroacetylphenylalanine, N-acetyltryptophan, and N-acetylphenylalanine to understand the structural features influencing binding affinity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10,11-Dihydro-5-methyl-5H-dibenz[b,f]azepin-10-amine](/img/structure/B1144716.png)

![N-[1-[3-(2-ethoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]ethyl]acetamide](/img/structure/B1144718.png)

![2-(6,6-Dimethyl-5-bicyclo[2.2.1]heptanyl)ethanol](/img/structure/B1144721.png)

![sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate](/img/structure/B1144722.png)